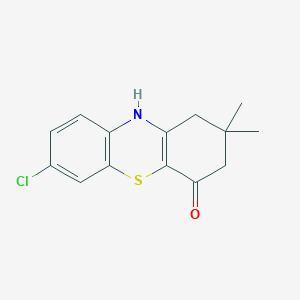![molecular formula C8H13NO2 B14149924 (1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 1221793-45-8](/img/structure/B14149924.png)
(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a nitrogen-containing heterocycle fused to a cyclopentane ring. The compound is of significant interest due to its potential biological activities and applications in various fields, including drug discovery and synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and the use of chiral auxiliaries to control stereochemistry. The choice of method depends on the desired scale of production and the specific application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
(1R,3S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,3,4-triol: A structurally related compound with different functional groups.
Uniqueness
(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and synthetic utility. Its ability to serve as a versatile building block in various chemical and biological applications sets it apart from similar compounds.
Propiedades
Número CAS |
1221793-45-8 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(1S,5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-4-1-2-6(9-8)3-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m1/s1 |
Clave InChI |
NLGVWWXDDJKQPK-SVRRBLITSA-N |
SMILES isomérico |
C1C[C@@H]2CC[C@](C1)(N2)C(=O)O |
SMILES canónico |
C1CC2CCC(C1)(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


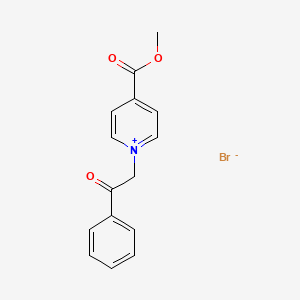
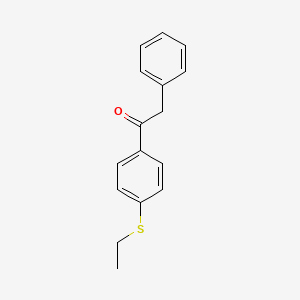
![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![Propan-2-yl 5-{[(4-tert-butylphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14149865.png)
![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)

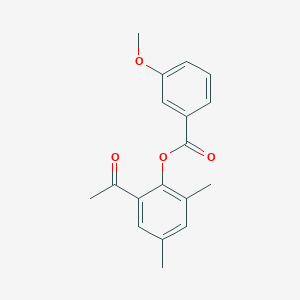
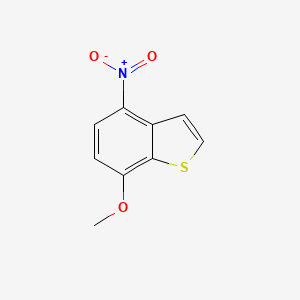
![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)
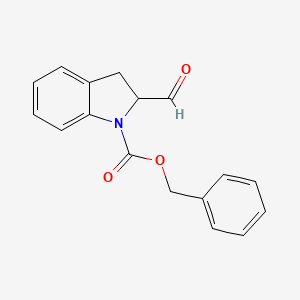
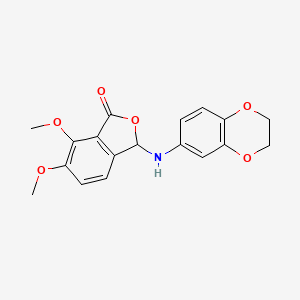
![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
